tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate
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Overview
Description
tert-Butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and serve as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an ethyl group, and a methylcarbamoyl group attached to a carbamate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with N-ethyl-N-[(methylcarbamoyl)methyl]amine. The reaction is carried out under mild conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In organic chemistry, tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in peptide synthesis and other complex organic syntheses .
Biology and Medicine: The compound is also explored for its potential biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate involves its interaction with molecular targets such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This mechanism is particularly relevant in the context of enzyme inhibition, where the compound can act as a reversible or irreversible inhibitor depending on the specific enzyme and conditions .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
N-ethyl-N-[(methylcarbamoyl)methyl]amine: A related amine that can be used in the synthesis of the target compound.
tert-Butyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate: Another carbamate with different substituents that may exhibit distinct reactivity.
Uniqueness: tert-Butyl N-ethyl-N-[(methylcarbamoyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Its ability to act as a protecting group for amines under mild conditions makes it particularly valuable in synthetic organic chemistry .
Properties
IUPAC Name |
tert-butyl N-ethyl-N-[2-(methylamino)-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-6-12(7-8(13)11-5)9(14)15-10(2,3)4/h6-7H2,1-5H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMOMDXSANBIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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